5-Cyclopropoxy-6-isopropylpicolinonitrile
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Overview
Description
5-Cyclopropoxy-6-isopropylpicolinonitrile: is a chemical compound with the molecular formula C12H14N2O . It contains a cyclopropyl group, an isopropyl group, and a picolinonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-6-isopropylpicolinonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropoxy-6-isopropylpicolinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, 5-Cyclopropoxy-6-isopropylpicolinonitrile is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in biological research to study its effects on biological systems. Its interactions with enzymes and other biomolecules can provide insights into its potential as a therapeutic agent .
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features may contribute to its activity against specific targets, making it a candidate for drug development .
Industry: The compound’s unique properties make it suitable for use in industrial applications, such as the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-isopropylpicolinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific targets and the context in which the compound is used .
Comparison with Similar Compounds
- 5-Cyclopropyl-6-isopropylpicolinonitrile
- 6-Isopropylpicolinonitrile
- 5-Cyclopropoxy-6-methylpicolinonitrile
Comparison: Compared to similar compounds, 5-Cyclopropoxy-6-isopropylpicolinonitrile stands out due to its unique combination of functional groups. The presence of both cyclopropyl and isopropyl groups imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-propan-2-ylpyridine-2-carbonitrile |
InChI |
InChI=1S/C12H14N2O/c1-8(2)12-11(15-10-4-5-10)6-3-9(7-13)14-12/h3,6,8,10H,4-5H2,1-2H3 |
InChI Key |
XZSGZHJBYGVUKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=N1)C#N)OC2CC2 |
Origin of Product |
United States |
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